molecular formula C14H14N2O B3368626 2-Methyl-4-[(4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one CAS No. 21462-92-0

2-Methyl-4-[(4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B3368626
CAS No.: 21462-92-0
M. Wt: 226.27 g/mol
InChI Key: RETCZAAFRITJJI-UHFFFAOYSA-N
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Description

2-Methyl-4-[(4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C14H14N2O. This compound is known for its unique structure, which includes a hydrazinylidene group attached to a cyclohexa-2,5-dien-1-one ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[(4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 2-methylcyclohexa-2,5-dien-1-one with 4-methylphenylhydrazine. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[(4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-4-[(4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-[(4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The hydrazinylidene group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-[(4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
  • 2-Methyl-4-[(4-chlorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
  • 2-Methyl-4-[(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one

Uniqueness

2-Methyl-4-[(4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one is unique due to its specific hydrazinylidene group and the presence of a methyl group on both the cyclohexa-2,5-dien-1-one ring and the phenyl ring.

Properties

IUPAC Name

2-methyl-4-[(4-methylphenyl)diazenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-3-5-12(6-4-10)15-16-13-7-8-14(17)11(2)9-13/h3-9,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETCZAAFRITJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60418283
Record name 2-methyl-4-[(4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60418283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21462-92-0
Record name NSC83597
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83597
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-4-[(4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60418283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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